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Compound Name:
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Cat. No.: B3508252

Get Quote

Executive Summary

N-(3-methoxybenzyl)anthranilamide (C1sH1sN202) represents a critical structural scaffold in

medicinal chemistry, often utilized in the development of PARP inhibitors, anticonvulsants, and
as a reference standard in forensic analysis of designer drugs.

The primary analytical challenge lies in distinguishing this meta-isomer from its ortho- (2-
methoxy) and para- (4-methoxy) counterparts. While all three share an identical molecular
weight (256.26 Da) and elemental composition, their fragmentation kinetics under Collision-
Induced Dissociation (CID) reveal distinct thermodynamic pathways.

This guide provides a validated fragmentation map, comparing the 3-methoxybenzyl isomer
against its alternatives to establish a self-validating identification protocol.

Chemical Profile & Theoretical Basis[1]
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Property Specification

2-amino-N-[(3-

methoxyphenyl)methyllbenzamide

IUPAC Name

Molecular Formula C15H16N202

Monoisotopic Mass 256.1212 Da

Precursor lon [M+H]* m/z 257.1290

Core Scaffold Anthranilamide (2-aminobenzamide)
Substituent 3-Methoxybenzyl group (Meta-substitution)

Structural Logic

The molecule consists of two stable aromatic systems linked by a labile amide bond. The
anthranilamide core (Ring A) contains an ortho-amino group capable of intramolecular
hydrogen bonding and resonance stabilization. The 3-methoxybenzyl moiety (Ring B) is prone
to forming a stable tropylium cation upon cleavage.

Experimental Methodology (LC-ESI-QTOF)

To replicate the data presented, the following high-resolution mass spectrometry (HRMS)
protocol is recommended.

lonization Source: Electrospray lonization (ESI) in Positive Mode.
o Capillary Voltage: 3.5 kV.

o Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture both survival and deep
fragmentation ions.

e Mobile Phase:
o A: Water + 0.1% Formic Acid (Proton source).

o B: Acetonitrile + 0.1% Formic Acid.
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e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 um.

Fragmentation Analysis (The Core Mechanism)

The fragmentation of protonated N-(3-methoxybenzyl)anthranilamide ([M+H]*, m/z 257)
proceeds via two competitive primary pathways driven by charge localization.

Pathway A: Amide Bond Cleavage (Charge Retention on
Benzyl)

This is the dominant pathway due to the high stability of the resulting methoxy-tropylium ion.

Precursor: m/z 257.129

Cleavage: Heterolytic fission of the amide N-C bond.

Product:m/z 121.065 (3-Methoxybenzyl cation / Tropylium isomer).

Secondary Decay: The m/z 121 ion further loses formaldehyde (CH20, 30 Da) to form m/z
91.054 (Tropylium ion, C7H7%).

Pathway B: Amide Bond Cleavage (Charge Retention on
Anthraniloyl)

Stabilized by the ortho-amino group on the anthranilamide ring.

Precursor: m/z 257.129

Cleavage: Formation of the acylium ion.

Product:m/z 120.045 (2-Aminobenzoyl cation).

Secondary Decay: Loss of CO (28 Da) yields m/z 92.050 (Aniline radical cation/isomer).

Pathway C: Diagnostic "Meta" Stability

Unlike the ortho-isomer, the meta-methoxy group does not facilitate a direct "Ortho Effect” (e.g.,
loss of MeOH or cyclic rearrangement involving the amide hydrogen). Therefore, the survival
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yield of the m/z 257 parent ion is typically lower for the meta-isomer compared to the ortho-
isomer at medium collision energies, as there is no stabilizing intramolecular hydrogen bond to

resist fragmentation.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive dissociation kinetics.

Precursor lon Neutral Loss: Neutral Loss:
[M+H]+ m/z 257.129 3-Methoxybenzylamine Anthranilamide
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Figure 1: Competitive fragmentation pathways of N-(3-methoxybenzyl)anthranilamide under
ESI-CID.

Comparative Performance Guide: Isomeric
Differentiation

The critical value of this guide is enabling the differentiation of the 3-methoxy (Meta) isomer
from the 2-methoxy (Ortho) and 4-methoxy (Para) alternatives.
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The "Ortho Effect" Discriminator

The ortho-isomer (2-methoxy) possesses a unique steric proximity between the methoxy

oxygen and the benzylic methylene/amide protons. This facilitates specific rearrangement

pathways absent in the meta-isomer.

Feature 3-Methoxy (Meta) 2-Methoxy (Ortho) 4-Methoxy (Para)
) m/z 121 (Benzyl m/z 121 (Benzyl m/z 121 (Benzyl

Dominant Base Peak ) ) )

Cation) Cation) Cation)
Secondary lon (m/z High Abundance Low Abundance

o Moderate Abundance
91) (Easy loss of CH20) (Steric hindrance)
Diagnostic Ratio > 0.5 (High ]
' < 0.2 (Stable cation) ~0.3-04
(91/121) fragmentation)
) None (Standard - MeOH (32 Da)

Unique Neutral Loss None

cleavage) (Ortho effect)

) - Suppressed (Benzyl

Anthraniloyl (m/z 120)  Present (Competitive) Present

charge preferred)

Protocol for Identification
o Extract lon Chromatogram (EIC) for m/z 257.129.

e Analyze MS/MS Spectrum at 20 eV.
o Calculate Ratio: Intensity(m/z 91) / Intensity(m/z 121).
o If Ratio > 0.5: Likely 3-Methoxy (Meta).

o If Ratio < 0.2: Likely 2-Methoxy (Ortho).

o Check for m/z 225: Look for [M+H - 32]*. Presence indicates the Ortho isomer (loss of

Methanol). Absence supports the Meta assignment.

Summary of Diagnostic lons
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m/z (Measured) lon Identity Origin Significance

257.1290 [M+H]* Parent Confirms MW 256.

Base peak; indicates
121.0653 [CsHoO]" Benzyl Cleavage
methoxybenzyl group.

Anthraniloyl core
120.0449 [C7HeNO]* Amide Cleavage marker; confirms 2-
aminobenzamide.

Aniline fragment;
92.0500 [CeHeN]* 120 - CO confirms aromatic
amine.

Tropylium; high

91.0547 [C7H7]* 121 - CH20 abundance in Meta
isomer.
Cyclopentadienyl;
65.0391 [CsHs]* 92 - HCN deep fragmentation
marker.
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fragmentation-of-n-3-methoxybenzyl-anthranilamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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